2-(4-Trifluoromethylbenzoyl)pyridine
Overview
Description
2-(4-Trifluoromethylbenzoyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-trifluoromethylbenzoyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethylbenzoyl)pyridine typically involves the reaction of 4-trifluoromethylbenzoyl chloride with pyridine under basic conditions. A common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(4-Trifluoromethylbenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the trifluoromethyl group.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethylbenzoyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways, making it a potential candidate for drug development. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Trifluoromethylphenyl)pyridine
- 2-(4-Trifluoromethylbenzyl)pyridine
- 2-(4-Trifluoromethylphenoxy)pyridine
Uniqueness
2-(4-Trifluoromethylbenzoyl)pyridine is unique due to the presence of both the pyridine ring and the trifluoromethylbenzoyl group. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical applications.
Properties
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQHGJNKQUFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559068 | |
Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122377-19-9 | |
Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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